Bis(ethylenedioxy)tetrathiafulvalene
Overview
Description
Bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF) is an organic superconducting polymer that is used as an electron donor with a superconducting transition temperature (Tc) of 10K .
Synthesis Analysis
The synthesis of Bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF) involves the preparation of 2,3-dihydro-1,4-dithiin, which is involved in the synthesis of the organic donor compound bis(ethylenedioxy)tetrathiafulvalene . The synthesis, characterization, and electrochemical properties of the title molecule, a hybrid of bis(ethylenedioxy)tetrathiafulvalene and bis(ethylenedithio)tetrathiafulvalene, are presented .Molecular Structure Analysis
The X-ray crystal structure analysis of a sulfur-containing π-donor molecule, bis(ethylenedithio)tetrathiafulvalene, (BEDT-TTF) shows that the BEDT-TTF molecule is nonplanar and that the crystal is composed of pairs of BEDT-TTF . Electronic and geometrical structures of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecules are studied using ab initio molecular orbital methods .Chemical Reactions Analysis
Electrochemical oxidation was carried out at 40 °C and constant current of ∼ 1.3 μA .Physical And Chemical Properties Analysis
Bis(ethylenedioxy)tetrathiafulvalene has a molecular weight of 320.4 g/mol . Its exact mass is 319.93054343 g/mol and its monoisotopic mass is also 319.93054343 g/mol . It has a topological polar surface area of 138 Ų .Scientific Research Applications
Solubility and Film Formation : Bis(ethylenedioxy)tetrathiafulvalene molecules with alkyl chains significantly improve solubility in organic solvents, which facilitates the formation of good thin films. This property is crucial for applications in material science and nanotechnology (Aoyagi, Katsuhara, & Mori, 2004).
Functionalized Derivatives : The molecule's derivatives have potential applications across various fields, thanks to efficient synthetic routes developed for functionalized bis(ethylenedioxy)tetrathiafulvalene derivatives (Liu, Dolder, Pilkington, & Decurtins, 2002).
Electron Donor Properties : Studies have shown that derivatives of bis(ethylenedioxy)tetrathiafulvalene with hydroxymethyl, alkoxymethyl, or dialkoxymethyl side chains can be converted to radical cation salts, highlighting its electron-donating properties and applications in electronics (Saygılı et al., 2001).
Aromatic Ring-Annelated Derivatives : The synthesis of aromatic ring-annelated derivatives of bis(ethylenedioxy)tetrathiafulvalene offers a promising route for the synthesis of novel aromatic compounds (Parakka, Kini, & Williams, 1996).
Stable Metallic Behavior in Organic Charge-Transfer Complexes : Organic charge-transfer complexes of bis(ethylenedioxy)tetrathiafulvalene exhibit stable metallic behavior, attributed to strong aggregation of donor molecules into a two-dimensional layered structure (Horiuchi et al., 1996).
Semiconductor Properties : A novel bis(ethylenedioxy)tetrathiafulvalene-based salt with an aminoxyl radical shows promising properties as a semiconductor, demonstrating local spin moments at room temperature (Akutsu et al., 2008).
Superconducting Salts : Conducting and superconducting salts based on bis(ethylenedioxy)tetrathiafulvalene and related derivatives show promising physical properties, indicating their potential in superconductivity research (Papavassiliou et al., 1995).
Electrochemical Behavior : The electrochemical behavior of bis(ethylenedioxy)tetrathiafulvalene and its derivatives, influenced by electron withdrawing and donating groups, is crucial for applications in electrochemistry and materials science (Sezer, Turksoy, Tunca, & Ozturk, 2004).
Future Directions
Charge-transfer salts based on bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF or BO for short) provide a stable two-dimensional (2D) metallic state, while the electrical resistance often shows an upturn at low temperatures below 10 K . Disorders causing elastic scattering within the metallic domains, such as those of terminal ethylene groups, should be suppressed to prevent the localization .
properties
IUPAC Name |
2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUHUWZDTBITGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376288 | |
Record name | Bis(ethylenedioxy)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylenedioxy)tetrathiafulvalene | |
CAS RN |
120120-58-3 | |
Record name | Bis(ethylenedioxy)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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